molecular formula C10H8N2S2 B087645 2,6-Dimethyl-[1,3]thiazolo[5,4-f][1,3]benzothiazole CAS No. 13399-12-7

2,6-Dimethyl-[1,3]thiazolo[5,4-f][1,3]benzothiazole

Cat. No. B087645
CAS RN: 13399-12-7
M. Wt: 220.3 g/mol
InChI Key: SLDSUXINRYHMCN-UHFFFAOYSA-N
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Description

The compound "2,6-Dimethyl-[1,3]thiazolo[5,4-f][1,3]benzothiazole" belongs to a class of molecules known for their heterocyclic structure, incorporating thiazole and benzothiazole rings. This molecular architecture is significant due to its potential in various fields, including material science and pharmaceutical research, though our focus will exclude direct applications in drugs and their dosages or side effects.

Synthesis Analysis

The synthesis of related benzothiazole derivatives often involves condensation reactions, as seen in the creation of 2-aryl-6,6-dimethyl-8-oxo-5,6,7,8-tetrahydro-1,2,4-4H-triazolo[3,2-b]benzothiazoles. These processes can include steps like the condensation of aryl-thio-trizoles with bromodimedone in solvent systems such as THF/benzene, followed by thermal dehydration to yield the final product (Khazi & Mahajanshetti, 1995).

Molecular Structure Analysis

Molecular structure analysis of benzothiazole derivatives, including X-ray crystallography, offers insights into their three-dimensional arrangement and potential functional properties. For example, the structural analysis of benzothiazoles has been conducted to understand their binding to receptors or their photophysical properties, indicating a wide range of applications based on their molecular architecture (Potopnyk et al., 2018).

Chemical Reactions and Properties

Benzothiazole compounds participate in various chemical reactions, leading to the synthesis of diverse derivatives with unique properties. For instance, reactions involving benzothiazoles and amines or halo ketones can result in new compounds with potential biological activities. The reactivity and resultant properties of these compounds are determined by their structural features and the nature of substituents introduced during synthesis (Drake et al., 2009).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting points, and crystalline structure, are closely related to their molecular structure. These properties can influence the compound's application in various fields, including materials science and organic electronics. For example, the crystalline structure and molecular orbital calculations can provide insights into the stability and electronic properties of these compounds (Yates et al., 1991).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, photophysical properties, and electrochemical behavior, are pivotal for understanding the application potential of benzothiazole derivatives. Studies have shown that the substitution pattern on the benzothiazole ring can significantly affect these properties, influencing their utility in fields like optoelectronics and as corrosion inhibitors (Hu et al., 2016).

Scientific Research Applications

  • Diels-Alder Reactions of Thiazolo[3,2-d][1,4,2]diazaphospholes and Related Compounds : This study explores the reactivity of related thiazolo compounds in Diels-Alder reactions, which are fundamental in synthetic organic chemistry (Bansal et al., 2005).

  • Reactions of Keto–Enol Tautomers of 2-Thiazolyl Compounds : This research investigates the reactivity of keto-enol tautomers of 2-thiazolyl compounds, leading to the synthesis of fused-ring heterocycles, which are significant in drug development (Silva et al., 2012).

  • Pyrazolobenzothiazoles and their Conversion to Cyanine Dyes : This study explores the synthesis of pyrazolobenzothiazoles and their potential conversion to various cyanine dyes, which are used in numerous applications including as fluorescence markers (Fridman & Golub, 1967).

  • In-vitro Anticancer Activity of 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido [2,1-b] [1,3] benzothiazole : This research investigates the potential anticancer activity of a benzothiazole derivative, highlighting its relevance in cancer research and drug discovery (Waghmare et al., 2013).

  • Corrosion Inhibition by Benzothiazole Derivatives : This study examines the effectiveness of benzothiazole derivatives as corrosion inhibitors, showcasing their application in materials science (Hu et al., 2016).

  • Anti-inflammatory and Analgesic Agents from Benzothiazol-2-one Derivatives : This research focuses on the synthesis of new compounds with a benzothiazol-2-one nucleus, evaluated for their anti-inflammatory and analgesic properties (Abbas et al., 2014).

  • Unusual Reaction of 1,3-Benzothiazole-2-thiol : This study reports on the unique chemical reactions of 1,3-benzothiazole-2-thiol, demonstrating the diverse chemical reactivity of benzothiazole derivatives (Yarosh et al., 2018).

properties

IUPAC Name

2,6-dimethyl-[1,3]thiazolo[5,4-f][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S2/c1-5-11-7-3-10-8(4-9(7)13-5)12-6(2)14-10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDSUXINRYHMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC3=C(C=C2S1)N=C(S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl[1,3]thiazolo[5,4-f][1,3]benzothiazole

CAS RN

13399-12-7
Record name 5,11-dimethyl-4,10-dithia-6,12- diazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8,11- pentaene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethyl-[1,3]thiazolo[5,4-f][1,3]benzothiazole
Reactant of Route 2
2,6-Dimethyl-[1,3]thiazolo[5,4-f][1,3]benzothiazole
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Reactant of Route 4
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2,6-Dimethyl-[1,3]thiazolo[5,4-f][1,3]benzothiazole
Reactant of Route 6
2,6-Dimethyl-[1,3]thiazolo[5,4-f][1,3]benzothiazole

Citations

For This Compound
2
Citations
S Li, R Ma, S Xu, T Zheng, H Wang, G Fu, H Yang… - ACS …, 2023 - ACS Publications
Vinylene/olefin-linked two-dimensional covalent organic frameworks (v-2D-COFs), featured with vinylene-linked in-plane conjugations, high chemical stabilities, and designable …
Number of citations: 13 pubs.acs.org
NA Khan, CS Azad, M Luo, J Chen, T Kesharwani… - Energies, 2023 - mdpi.com
Covalent organic frameworks (COFs) have unique features, including intrinsic porosity, crystallinity, and tunability, making them desirable materials for diverse applications ranging from …
Number of citations: 1 www.mdpi.com

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